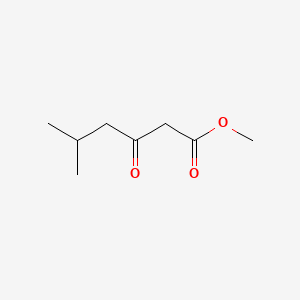

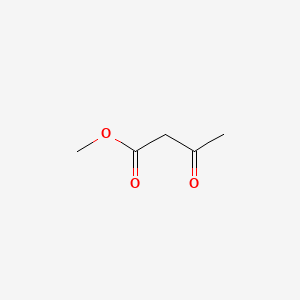

Methyl 5-methyl-3-oxohexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGKTJAKSVEAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865540 | |

| Record name | Methyl 5-methyl-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30414-55-2 | |

| Record name | Hexanoic acid, 5-methyl-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID, 5-METHYL-3-OXO-, METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HH8B3RXAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-Methyl-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-3-oxohexanoate is a beta-keto ester of interest in various chemical and biological research fields. Its bifunctional nature, containing both a ketone and an ester functional group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential biological activities, with a focus on data presentation, detailed experimental protocols, and logical visualizations to support researchers and drug development professionals.

Chemical and Physical Properties

This compound, with the CAS Number 30414-55-2, is a colorless liquid.[1] It is characterized by the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol .[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 30414-55-2 | [1] |

| Molecular Formula | C8H14O3 | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Physical State | Liquid | [1] |

| LogP | 1.58 | [1] |

| Polar Surface Area | 43 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis

The primary method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules.[3][4][5] Specifically, this compound can be synthesized via a crossed Claisen condensation between methyl 3-methylbutanoate (methyl isovalerate) and methyl acetate.

Proposed Experimental Protocol: Crossed Claisen Condensation

This protocol is a proposed method based on the principles of the Claisen condensation.

Materials:

-

Methyl 3-methylbutanoate

-

Methyl acetate

-

Sodium methoxide (or another suitable strong base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in anhydrous diethyl ether.

-

Enolate Formation: Cool the flask in an ice bath and slowly add methyl acetate from the dropping funnel while stirring. This will form the enolate of methyl acetate.

-

Condensation: To the stirred solution, add methyl 3-methylbutanoate dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Caption: Claisen condensation for this compound synthesis.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. Due to the presence of a ketone group, derivatization is often employed to prevent the formation of multiple peaks from tautomers.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from a method for a structurally similar compound, 2-methyl-5-oxohexanoic acid, and can be optimized for this compound.[6]

Materials and Reagents:

-

This compound sample

-

Methoxyamine hydrochloride (MeOX)

-

Anhydrous Pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation: Ensure the sample is anhydrous.

-

Methoximation: Dissolve the sample in anhydrous pyridine and add a solution of methoxyamine hydrochloride. Incubate to protect the ketone group.

-

Silylation: Add MSTFA with 1% TMCS to the methoximated sample and incubate to derivatize any other active hydrogens.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

Suggested GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50 - 550 m/z.

Caption: Experimental workflow for GC-MS analysis.

Potential Biological Activity: Quorum Sensing Inhibition

While specific biological data for this compound is limited, β-keto esters as a class have been investigated for their potential to inhibit bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, often related to virulence.

The structural similarity of some β-keto esters to N-acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria, suggests they may act as competitive inhibitors of AHL-mediated signaling pathways. This inhibition could disrupt bacterial communication and, consequently, reduce the expression of virulence factors.

Caption: Proposed mechanism of quorum sensing inhibition by a beta-keto ester.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions like the Claisen condensation. Standard analytical techniques, particularly GC-MS with appropriate derivatization, can be used for its characterization and quantification. Furthermore, its structural features suggest potential applications in the field of antibacterial research through the inhibition of quorum sensing pathways. This guide provides a foundational resource for researchers and professionals working with this and related compounds. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-methyl-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methyl-3-oxohexanoate, a valuable β-keto ester intermediate in organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and characterization data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 30414-55-2) is a β-keto ester that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a key precursor in the development of pharmaceuticals and other biologically active compounds. The most common and efficient method for the synthesis of this and similar β-keto esters is the Claisen condensation reaction.

Synthetic Pathway: Claisen Condensation

The synthesis of this compound is typically achieved through a mixed Claisen condensation. This reaction involves the condensation of an enolate of methyl acetate with methyl 3-methylbutanoate (also known as methyl isovalerate). The reaction is base-catalyzed, with sodium methoxide being a common choice of base.

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

The mechanism involves the deprotonation of the α-carbon of methyl acetate by the base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 3-methylbutanoate. Subsequent loss of a methoxide group leads to the formation of the β-keto ester product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via a mixed Claisen condensation.

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) |

| Methyl 3-methylbutanoate | C6H12O2 | 116.16 |

| Methyl acetate | C3H6O2 | 74.08 |

| Sodium methoxide | CH3ONa | 54.02 |

| Diethyl ether (anhydrous) | (C2H5)2O | 74.12 |

| Hydrochloric acid (aq) | HCl | 36.46 |

| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 |

| Saturated sodium chloride solution (brine) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO4 | 120.37 |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the addition of sodium methoxide. The resulting suspension is stirred. A solution of methyl 3-methylbutanoate and methyl acetate in anhydrous diethyl ether is then added dropwise from the dropping funnel to the stirred suspension.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. It is then carefully quenched by the addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Methyl 3-methylbutanoate | 1.0 eq |

| Methyl acetate | 2.0 - 3.0 eq |

| Sodium methoxide | 1.1 - 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous diethyl ether |

| Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Product | |

| Typical Yield | 60 - 75% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Not specified in search results) |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Mass Spectrometry (MS):

| Ion | m/z |

| [M]+ | 158.10 |

| [M+H]+ | 159.10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene group adjacent to the isobutyl group, a singlet for the methylene group between the two carbonyls, and a singlet for the methyl ester group.

-

¹³C NMR: Expected signals would include peaks for the two equivalent methyl carbons of the isobutyl group, the methine carbon of the isobutyl group, the methylene carbon adjacent to the isobutyl group, the methylene carbon between the two carbonyls, the ester carbonyl carbon, the ketone carbonyl carbon, and the methyl ester carbon.

Experimental Workflow and Logic Diagram

The following diagrams illustrate the logical workflow of the synthesis and the key relationships in the experimental setup.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships in the synthesis of this compound.

Conclusion

The synthesis of this compound via the Claisen condensation is a robust and well-established method. This technical guide provides the necessary details for its successful synthesis and characterization in a laboratory setting. For researchers engaged in drug discovery and development, a thorough understanding of the synthesis of such key intermediates is crucial for the efficient production of novel therapeutic agents. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

An In-depth Technical Guide to Methyl 5-methyl-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methyl-3-oxohexanoate, a beta-keto ester of interest in organic synthesis and potentially as a building block in the development of new chemical entities. This document outlines its chemical identity, physicochemical properties, and illustrative synthetic and reaction protocols.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2]

Structure:

The chemical structure is characterized by a hexanoate backbone with a methyl group at the 5th position and a ketone group at the 3rd position. The carboxyl group is esterified with a methyl group.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 158.19 g/mol | [6] |

| Exact Mass | 158.094294304 Da | [4][6] |

| Density | 0.979 g/cm³ | [4] |

| Boiling Point | 199.4 °C at 760 mmHg | [4] |

| Flash Point | 75.7 °C | [4] |

| Refractive Index | 1.419 | [4] |

| Vapor Pressure | 0.342 mmHg at 25°C | [4] |

| LogP | 1.16470 | [4] |

| Storage Temperature | 2-8°C under inert gas | [4] |

| Hydrogen Bond Acceptor Count | 3 | [1][4] |

| Rotatable Bond Count | 5 | [4] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the two carbonyl groups and the acidic α-protons situated between them (at the C4 position). This arrangement allows for keto-enol tautomerism and facilitates a variety of chemical transformations.

Caption: Chemical reactivity map for this compound.

Experimental Protocols

A. Illustrative Synthesis via Claisen Condensation

This protocol describes a general approach for synthesizing β-keto esters. The synthesis of the ethyl analog, ethyl 5-methyl-3-oxohexanoate, involves the reaction of methyl isobutyl ketone with ethanol followed by catalytic oxidation.[7] A more general and adaptable laboratory synthesis would follow a Claisen condensation route.

Caption: General workflow for Claisen condensation synthesis.

B. Illustrative Reduction of the Ketone

This protocol, adapted from a procedure for a similar compound, details the selective reduction of the ketone functionality to a hydroxyl group using sodium borohydride.[8]

-

Preparation: Dissolve this compound (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) to the solution in small portions over a period of 10 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Slowly add acetone to the reaction mixture to quench any excess sodium borohydride.

-

Workup:

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product, methyl 5-hydroxy-5-methyl-3-oxohexanoate, which can be further purified by column chromatography.

Applications in Drug Development and Research

As a functionalized small molecule, this compound can serve as a versatile intermediate in organic synthesis. Its potential applications include:

-

Scaffold for Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are common motifs in medicinal chemistry.

-

Intermediate for Complex Molecule Synthesis: It can be used as a key building block in the total synthesis of natural products or complex pharmaceutical agents.[9][10][11]

-

Probing Enzyme Activity: Derivatives of β-keto esters can be designed as potential enzyme inhibitors or as probes for studying enzyme mechanisms, particularly for enzymes that process carbonyl-containing substrates.

Further research into the biological activity of this compound and its derivatives could uncover novel applications in drug discovery and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound - C8H14O3 | CSSB00009845743 [chem-space.com]

- 3. This compound | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-3-oxohexanoic acid methyl ester|30414-55-2|lookchem [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. methyl (3R)-3-methyl-5-oxohexanoate | C8H14O3 | CID 642291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 10. PT100943B - APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE - Google Patents [patents.google.com]

- 11. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-methyl-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methyl-3-oxohexanoate is a β-keto ester of interest in organic synthesis and potentially in drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established principles of organic chemistry. The document details its structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a general synthetic methodology and discusses its expected chemical reactivity. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 5-Methyl-3-oxohexanoic acid methyl ester, Methyl α-isovalerylacetate[1]

-

Molecular Weight: 158.19 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that much of the available data is predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Boiling Point | 199.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.979 g/cm³ (Predicted) | [1] |

| XLogP3 | 1.2 | [1] |

| PSA (Polar Surface Area) | 43.4 Ų | [1] |

| Exact Mass | 158.094 g/mol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z = 158, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the eight carbon atoms in unique chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Expected Absorptions:

-

C=O (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹.

-

C=O (Ketone): Another strong absorption band should appear around 1715 cm⁻¹.

-

C-O (Ester): A strong absorption is expected in the 1000-1300 cm⁻¹ region.

-

C-H (Aliphatic): Stretching and bending vibrations will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

-

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with another ester or a ketone.

Diagram 1: General Scheme for Claisen Condensation

References

The Biological Activity of β-Keto Esters: A Focus on Methyl 5-methyl-3-oxohexanoate and its Analogs as Antimicrobial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-keto esters are a versatile class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules, including numerous pharmaceutical agents.[1] Their unique structural features, characterized by a ketone and an ester functional group separated by a methylene group, confer upon them a distinct reactivity that has been exploited in various chemical transformations.[2][3] While their synthetic utility is well-established, recent research has unveiled their potential as biologically active molecules, particularly in the realm of antimicrobial drug discovery. This technical guide provides a comprehensive overview of the biological activity of β-keto esters, with a specific focus on their emerging role as inhibitors of bacterial quorum sensing. Although direct biological data for Methyl 5-methyl-3-oxohexanoate is limited in publicly available literature, this guide will draw upon studies of structurally related β-keto ester analogs to provide insights into its potential activities and mechanisms of action. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction to β-Keto Esters and Their Biological Significance

β-keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement results in acidic α-protons, making them valuable precursors for a variety of carbon-carbon bond-forming reactions.[1] Their importance in medicinal chemistry is underscored by their presence as key structural motifs in a range of bioactive compounds and their use as starting materials for the synthesis of complex pharmaceutical products.[3][4]

The biological activities of β-keto esters are diverse. Some have been investigated for their role in the synthesis of pyrazolones with antimicrobial and cytotoxic activities.[5] More recently, a significant body of research has focused on the design of β-keto esters as antibacterial compounds that function by disrupting bacterial communication, a process known as quorum sensing (QS).[6][7] Quorum sensing is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in response to population density, controlling virulence, biofilm formation, and antibiotic resistance.[2][6] By interfering with QS pathways, β-keto esters offer a novel strategy to combat bacterial infections, potentially circumventing the development of resistance associated with traditional antibiotics.[8]

Quantitative Analysis of Antibacterial Activity

| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |

| Compound 6 | Pseudomonas aeruginosa (ATCC 19429) | 0.32 | 2.50 |

| Staphylococcus aureus (ATCC 29737) | 0.63 | 5.00 | |

| Compound 8 | Pseudomonas aeruginosa (ATCC 19429) | 0.63 | 5.00 |

| Staphylococcus aureus (ATCC 29737) | 0.32 | 2.50 | |

| Agrobacterium tumefaciens (ATCC 19358) | 0.08 | - | |

| Kanamycin (Control) | Pseudomonas aeruginosa (ATCC 19429) | 10.00 (µg/mL) | 10.00 (µg/mL) |

| Staphylococcus aureus (ATCC 29737) | 10.00 (µg/mL) | 10.00 (µg/mL) | |

| Data extracted from a study by Rojas-Altuve et al. (2023). Note that the tested compounds were aryl β-keto esters and not this compound. |

Another study focused on the quorum sensing inhibitory activity of nineteen β-keto ester analogs against Vibrio harveyi. The most active compounds, which were 4-substituted halo and 3- or 4-substituted methoxy aryl β-keto esters, exhibited IC50 values ranging from 23 µM to 53 µM.[8]

Mechanism of Action: Inhibition of Quorum Sensing

The primary proposed mechanism for the antibacterial activity of the studied β-keto esters is the inhibition of quorum sensing.[1] These compounds are designed as structural analogs of N-acyl-homoserine lactones (AHLs), which are the autoinducer signaling molecules used by many Gram-negative bacteria.[6][7] By mimicking the structure of AHLs, β-keto esters can competitively bind to the LuxR-type transcriptional regulators, thereby preventing the activation of QS-controlled genes responsible for virulence and biofilm formation.[2][6]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of quorum sensing inhibition by β-keto esters.

Caption: Competitive binding of β-keto esters to LuxR-type receptors, inhibiting virulence gene expression.

Caption: A general experimental workflow for the evaluation of the antibacterial activity of β-keto esters.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antibacterial activity of β-keto esters.

Synthesis of β-Keto Ester Analogues

A general procedure for the synthesis of aryl β-keto esters involves the activation of commercially available carboxylic acids with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[6] The activated acid is then condensed with Meldrum's acid. The resulting intermediate is subsequently refluxed in an alcohol (e.g., tert-butanol) to yield the desired β-keto ester.[6] The final products are typically purified by column chromatography and characterized using spectroscopic methods like NMR.[6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[1]

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., P. aeruginosa, S. aureus)

-

Test β-keto ester compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Kanamycin)

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration, typically 1.5 x 10⁸ CFU/mL.[1]

-

Serial Dilution: The test compounds are serially diluted in the growth medium within the 96-well plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) for bacterial growth.[1]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure:

-

Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate (e.g., Nutrient Agar).[1]

-

The plates are incubated under conditions that permit bacterial growth.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.[1]

-

Future Directions and Conclusion

The exploration of β-keto esters as antibacterial agents is a burgeoning field with significant potential. The ability of these compounds to inhibit quorum sensing presents a promising alternative to traditional antibiotics, with the potential to mitigate the growing threat of antimicrobial resistance. While the current body of research has primarily focused on aryl β-keto esters, the fundamental principles of their mechanism of action provide a strong rationale for investigating the biological activity of aliphatic β-keto esters like this compound.

Future research should be directed towards:

-

Synthesis and Biological Evaluation of Aliphatic β-Keto Esters: A systematic investigation of the antibacterial and quorum sensing inhibitory activities of a library of aliphatic β-keto esters, including this compound, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of β-keto esters and their biological activity will be crucial for the design of more potent and selective inhibitors.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unveiling the Enigma: The Apparent Absence of Methyl 5-methyl-3-oxohexanoate in the Natural World

A comprehensive review of scientific literature reveals no documented natural occurrence of Methyl 5-methyl-3-oxohexanoate. Despite its relatively simple structure, this β-keto ester has not been identified as a constituent of any plant, microorganism, or animal species to date. This guide provides an in-depth analysis of this finding and offers a detailed exploration of the natural occurrence, biosynthesis, and analytical methodologies for structurally related compounds, offering valuable context for researchers, scientists, and drug development professionals.

While the target molecule remains elusive in nature, a significant body of research exists for similar methyl esters, providing a framework for potential future investigations. This whitepaper will, therefore, focus on these analogs to equip researchers with the necessary knowledge to explore this chemical space.

I. Natural Occurrence of Structurally Related Methyl Esters

Although this compound is not found in nature, several structurally similar compounds have been isolated and characterized from various natural sources. Understanding their distribution can provide clues for future discovery efforts.

| Compound Name | Structure | Natural Source(s) | Organism | Part of Organism/Extract | Quantitative Data |

| Methyl 5-oxohexanoate | CH₃COCH₂CH₂CH₂COOCH₃ | Carica papaya (Papaya) | Plant | Fruit | Data not available in cited literature |

| Methyl 5-methylhexanoate | (CH₃)₂CHCH₂CH₂CH₂COOCH₃ | Humulus lupulus (Common Hop) | Plant | Not specified | Data not available in cited literature |

| Methyl hexanoate | CH₃(CH₂)₄COOCH₃ | Annona muricata (Soursop), Apple, Beer, Bilberry, Blackberry, Brandy | Plant, Fungi (in fermentation) | Fruit, Fermented beverages | Present as a volatile compound |

Table 1: Documented Natural Sources of Methyl Esters Structurally Related to this compound.

II. Biosynthesis of Esters in Nature

The biosynthesis of esters in microorganisms and plants is a well-characterized process, primarily catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA thioester. While a specific pathway for this compound is unknown due to its apparent absence in nature, a general pathway for ester biosynthesis can be illustrated. The precursors for a hypothetical biosynthesis would likely be a derivative of isocaproic acid and methanol.

Caption: Generalized pathway for ester biosynthesis.

III. Experimental Protocols for Isolation and Identification of Related Methyl Esters

The methodologies employed for the extraction, isolation, and identification of volatile and semi-volatile organic compounds like methyl esters from natural matrices are well-established. These protocols can be adapted for the prospective screening of natural sources for this compound.

A. Sample Preparation and Extraction

A common technique for extracting lipids and volatile esters from plant material is solvent extraction.

-

Maceration: The plant material (e.g., leaves, fruits) is dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is then extracted with a non-polar or semi-polar solvent such as hexane, ethyl acetate, or a mixture of dichloromethane and methanol. This can be performed at room temperature with agitation or using a Soxhlet apparatus for more exhaustive extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

B. Chromatographic Separation and Purification

The crude extract is a complex mixture that requires further separation to isolate individual components.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to elute fractions of differing polarity.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds of interest, often visualized using a staining agent (e.g., vanillin-sulfuric acid) followed by heating.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds can be further purified using preparative HPLC, often with a reverse-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

C. Structure Elucidation and Quantification

The definitive identification and quantification of the isolated compound are achieved through a combination of spectroscopic and spectrometric techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile and semi-volatile compounds.

-

Derivatization: For non-volatile compounds or to improve chromatographic properties, samples may be derivatized (e.g., silylation). However, for methyl esters, this is often not necessary.

-

Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of pure compounds.

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the complete assembly of the molecular structure.

-

Caption: A typical experimental workflow for the isolation and identification of natural products.

IV. Conclusion and Future Outlook

The current body of scientific literature does not support the natural occurrence of this compound. However, the presence of structurally related compounds in nature suggests that its existence as a yet-undiscovered natural product cannot be entirely ruled out. The experimental protocols and biosynthetic insights provided in this guide offer a foundational framework for researchers interested in exploring novel natural sources for this and other β-keto esters. Future research efforts could focus on targeted screening of organisms known to produce structurally diverse secondary metabolites, employing the sensitive analytical techniques outlined herein. Such endeavors may yet unveil the presence of Methyl 5--methyl-3-oxohexanoate in the vast and underexplored chemical diversity of the natural world.

The Versatile Reactivity of β-Keto Esters: A Synthetic Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

β-Keto esters are a cornerstone of modern synthetic organic chemistry, prized for their versatile reactivity and ability to participate in a wide array of carbon-carbon bond-forming reactions. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, gives rise to a rich and diverse chemical behavior. This guide provides a comprehensive overview of the synthesis, properties, and key synthetic applications of β-keto esters, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a practical resource for laboratory chemists.

Synthesis and Fundamental Properties of β-Keto Esters

The most common and historically significant method for the synthesis of β-keto esters is the Claisen condensation , a base-catalyzed reaction between two molecules of an ester. The intramolecular variant of this reaction, known as the Dieckmann condensation , is employed for the synthesis of cyclic β-keto esters.

The key to the reactivity of β-keto esters lies in the acidity of the α-hydrogens located on the methylene group flanked by the two carbonyl functionalities. The electron-withdrawing nature of both the ketone and the ester groups significantly increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a soft nucleophile, readily participating in a variety of reactions.

Keto-Enol Tautomerism

β-Keto esters exist as a mixture of keto and enol tautomers. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in β-keto esters.

Acidity and Enolate Formation

The pKa of the α-hydrogens of typical β-keto esters, such as ethyl acetoacetate, is approximately 11 in water, making them readily deprotonated by common bases like alkoxides.

Caption: Base-mediated formation of a resonance-stabilized enolate.

Key Synthetic Transformations of β-Keto Esters

The nucleophilic enolate derived from β-keto esters is the key intermediate in a multitude of synthetic transformations.

Acetoacetic Ester Synthesis: Alkylation and Decarboxylation

One of the most powerful applications of β-keto esters is the acetoacetic ester synthesis, which allows for the preparation of substituted ketones.[1] This process involves the alkylation of the enolate followed by hydrolysis and decarboxylation.

The alkylation step proceeds via an SN2 reaction between the enolate and an alkyl halide.[2] Subsequent hydrolysis of the ester functionality, typically under acidic or basic conditions, yields a β-keto acid.[2] Upon heating, this intermediate readily undergoes decarboxylation to afford the corresponding ketone.[2]

Caption: General workflow of the acetoacetic ester synthesis.

Experimental Protocol: Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis [3]

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere. After the sodium has completely reacted, the solution is cooled to room temperature. Ethyl acetoacetate (1.0 eq) is then added dropwise with stirring.

-

Alkylation: 1-Bromobutane (1.05 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude alkylated ester is then refluxed with aqueous sodium hydroxide (10%) for 2 hours to effect saponification.

-

Decarboxylation: The reaction mixture is cooled and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1 hour to induce decarboxylation.

-

Purification: The resulting ketone is isolated by steam distillation or extraction with diethyl ether. The organic layer is dried and the solvent is removed by distillation. The product, 2-heptanone, is purified by fractional distillation.

Table 1: Quantitative Data for Acetoacetic Ester Synthesis

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl bromide | NaOEt | Ethanol | Reflux | 3 | 75 |

| 1-Bromobutane | NaOEt | Ethanol | Reflux | 3 | 70 |

| Benzyl chloride | NaOEt | Ethanol | Reflux | 2 | 80 |

Multicomponent Reactions

β-Keto esters are valuable substrates in a variety of multicomponent reactions, which allow for the efficient construction of complex molecules in a single synthetic operation.

The Hantzsch pyridine synthesis is a one-pot condensation reaction of an aldehyde, two equivalents of a β-keto ester, and ammonia or an ammonium salt to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[4] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[4]

Caption: Overview of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]

-

Reaction Setup: In a round-bottom flask, a mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol is stirred at room temperature.

-

Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to afford the desired dihydropyridine derivative. Further purification can be achieved by recrystallization from ethanol.

Table 2: Spectroscopic Data for a Hantzsch Dihydropyridine Derivative

| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |

| NH | ~8.0 (br s) | C=O | ~167 |

| Ar-H | 7.0-7.3 (m) | C=C | ~145, 104 |

| CH (C4) | ~4.9 (s) | Ar-C | ~147, 128, 126 |

| OCH₂ | ~4.0 (q) | CH (C4) | ~39 |

| CH₃ (C2, C6) | ~2.3 (s) | OCH₂ | ~60 |

| OCH₂CH₃ | ~1.2 (t) | CH₃ (C2, C6) | ~19 |

| OCH₂CH₃ | ~14 |

Note: Spectroscopic data can vary depending on the specific substituents.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones.[6] This acid-catalyzed reaction is a powerful tool for the synthesis of a variety of biologically active heterocyclic compounds.[7]

Experimental Protocol: Synthesis of a Dihydropyrimidinone

-

Reaction Setup: A mixture of an aromatic aldehyde (1.0 eq), a β-keto ester (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) in a suitable solvent (e.g., ethanol, acetonitrile) is placed in a round-bottom flask.[6]

-

Reaction: The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then triturated with cold water or a mixture of ethyl acetate and hexane to induce crystallization. The solid product is collected by filtration and can be purified by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as a β-keto ester, in the presence of a basic catalyst.[8] The reaction typically yields an α,β-unsaturated product after dehydration.[9]

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Ethyl Acetoacetate

-

Reaction Setup: In a round-bottom flask, benzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) are dissolved in a suitable solvent like ethanol or toluene. A catalytic amount of a weak base, such as piperidine or pyridine, is added.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated. The formation of water as a byproduct can be managed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with dilute acid to remove the catalyst, and then with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by distillation or column chromatography.

Feist-Bénary Furan Synthesis

The Feist-Bénary furan synthesis is a classic method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds, including β-keto esters, in the presence of a base.[10]

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [11]

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or pyridine, a mild base like pyridine or triethylamine is added.[12]

-

Reaction: Chloroacetone (1.0 eq) is added to the mixture, and the reaction is heated to reflux for several hours.[11]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent like diethyl ether and washed sequentially with water, dilute acid, and brine. The organic layer is dried and concentrated. The crude product is then purified by vacuum distillation or column chromatography.[11]

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts. The resulting hydrazones are valuable intermediates, particularly in the Fischer indole synthesis.

Experimental Protocol: Synthesis of an Arylhydrazone from Ethyl Acetoacetate

-

Diazonium Salt Formation: Aniline (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the low temperature.

-

Coupling Reaction: In a separate flask, ethyl acetoacetate (1.0 eq) is dissolved in ethanol containing sodium acetate. The freshly prepared diazonium salt solution is then added slowly to this solution at 0-5 °C with vigorous stirring.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature. The mixture is then poured into cold water, and the precipitated hydrazone is collected by filtration, washed with water, and recrystallized from ethanol.

Conclusion

β-Keto esters are remarkably versatile and indispensable building blocks in synthetic organic chemistry. Their unique electronic properties and the ease of enolate formation provide access to a vast array of synthetic transformations, from the classic acetoacetic ester synthesis to powerful multicomponent reactions. A thorough understanding of their reactivity, coupled with the practical knowledge of experimental protocols, empowers chemists to design and execute efficient synthetic routes towards complex and valuable target molecules. This guide serves as a foundational resource for researchers and professionals seeking to harness the full synthetic potential of this important class of compounds.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Methyl 5-methyl-3-oxohexanoate

CAS Number: 30414-55-2

This technical guide provides a comprehensive overview of Methyl 5-methyl-3-oxohexanoate, a valuable β-keto ester intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance, and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its key chemical and physical properties are summarized in the table below, compiled from various sources.[1]

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 30414-55-2 |

| Density | 0.979 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 199.4 °C at 760 mmHg |

| InChI Key | WUGKTJAKSVEAFG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)CC(=O)OC |

Synthesis

A proposed synthetic pathway for this compound is outlined below. This process would involve the reaction of methyl acetoacetate with isobutyl bromide in the presence of a suitable base, such as sodium ethoxide.

Experimental Protocol: Proposed Acetoacetic Ester Synthesis

Materials:

-

Methyl acetoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Isobutyl bromide

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add methyl acetoacetate to the cooled sodium ethoxide solution with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Slowly add isobutyl bromide to the reaction mixture.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Applications

This compound, as a β-keto ester, is a versatile building block in organic synthesis with applications in several industries.

Pharmaceutical and Drug Development

β-Keto esters are important intermediates in the synthesis of a wide range of pharmaceuticals.[3] They are precursors to various heterocyclic compounds, such as pyrazolones, which have shown antimicrobial and cytotoxic activities against cancer cell lines.[2] While specific drugs developed directly from this compound are not prominently documented, its structural motif is of significant interest in medicinal chemistry.

Recent studies have explored the design of β-keto esters as antibacterial agents, based on their structural similarity to bacterial quorum sensing autoinducers.[4][5] This suggests that this compound and its derivatives could be investigated as potential quorum-sensing inhibitors, a promising strategy for combating bacterial infections.

Flavor and Fragrance Industry

Many lower molecular weight esters, including β-keto esters, are known for their pleasant, fruity aromas.[6] While specific information on the organoleptic properties of this compound is limited, related compounds like methyl 3-oxohexanoate are used as flavoring and fragrance agents.[6][7][8] This suggests a potential application for this compound in the food, beverage, and cosmetic industries.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available.[9] The fragmentation pattern is key to its identification. Common fragmentation patterns for β-keto esters involve cleavages at the carbonyl groups and rearrangements.[10][11]

Expected Fragmentation:

| m/z | Possible Fragment Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 127 | [M - OCH₃]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 101 | [CH₃OC(O)CH₂C(O)]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific NMR spectrum for this compound was not found, the expected chemical shifts for a similar compound, methyl 3-oxohexanoate, can provide insight.[12]

Expected ¹H NMR Peaks (Predicted):

-

~0.9 ppm (d, 6H): Two methyl groups of the isobutyl moiety.

-

~2.1 ppm (m, 1H): Methine proton of the isobutyl group.

-

~2.5 ppm (d, 2H): Methylene group adjacent to the isobutyl group.

-

~3.4 ppm (s, 2H): Methylene group between the two carbonyl groups.

-

~3.7 ppm (s, 3H): Methyl ester protons.

Expected ¹³C NMR Peaks: The spectrum for a related compound, methyl 2-methyl-5-oxohexanoate, is available and can serve as a reference.[13]

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is characterized by two distinct carbonyl stretching frequencies.

-

~1745 cm⁻¹: C=O stretch of the ester group.

-

~1720 cm⁻¹: C=O stretch of the ketone group.

-

~2960 cm⁻¹: C-H stretch of the alkyl groups.

-

~1200-1300 cm⁻¹: C-O stretch of the ester group.

Safety Information

A detailed Safety Data Sheet (SDS) for 5-Methyl-3-oxohexanoic acid methyl ester is available and should be consulted before handling.[15]

General Safety Precautions: [15][16]

-

Handling: Handle in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from ignition sources and oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do not induce vomiting. Rinse mouth with water.

-

-

In all cases of exposure, seek medical attention.

Hazard Identification: The toxicological properties of this compound have not been thoroughly investigated.[16] It is important to handle it with care, assuming it may be harmful.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully elucidate its biological activities and potential applications in drug development and other industries.

References

- 1. echemi.com [echemi.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homework.study.com [homework.study.com]

- 13. spectrabase.com [spectrabase.com]

- 14. homework.study.com [homework.study.com]

- 15. 5-Methyl-3-oxohexanoic acid methyl ester - Safety Data Sheet [chemicalbook.com]

- 16. capotchem.cn [capotchem.cn]

Molecular formula and weight of Methyl 5-methyl-3-oxohexanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methyl 5-methyl-3-oxohexanoate, including its molecular formula and weight. In light of the limited specific experimental data on this compound, this document also presents a plausible synthetic route and standard characterization methodologies. Furthermore, a hypothetical biological signaling pathway is proposed based on the activities of structurally related keto esters, offering a framework for future research and drug development efforts.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃[1][2][3][4][5] |

| Molecular Weight | 158.19 g/mol [2] |

| Monoisotopic Mass | 158.0943 Da[3] |

Proposed Synthesis and Characterization

Proposed Synthesis Protocol: Claisen Condensation

This procedure outlines the synthesis of this compound via the Claisen condensation of methyl isovalerate and methyl acetate.

Materials:

-

Methyl isovalerate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with sodium methoxide and anhydrous diethyl ether.

-

Addition of Esters: A mixture of methyl isovalerate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at room temperature.

-

Reaction: The reaction mixture is then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to neutralize the excess sodium methoxide and quench the reaction.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups present, such as the ester and ketone carbonyl groups.

-

Gas Chromatography (GC): GC can be used to determine the purity of the final product.

References

- 1. This compound - C8H14O3 | CSSB00009845743 [chem-space.com]

- 2. methyl (3R)-3-methyl-5-oxohexanoate | C8H14O3 | CID 642291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl 5-methyl-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-3-oxohexanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group positioned beta to an ester group. The accurate quantification of such molecules is essential in various fields, including synthetic chemistry, quality control of flavoring agents, and metabolic research. However, the analysis of β-keto esters can be challenging due to their polarity and potential for keto-enol tautomerism, which may affect chromatographic peak shape and analytical accuracy.[1]

Analytical Methods Overview

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Offers high chromatographic resolution and provides mass spectral data for definitive peak identification. Due to the polarity of the keto-ester, derivatization is often necessary to improve volatility and thermal stability, ensuring good peak shape and sensitivity.[2]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of moderately polar compounds without the need for derivatization. Reversed-phase HPLC with UV detection is a common approach.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of GC-MS and HPLC methods for the analysis of compounds structurally similar to this compound. This data, derived from studies on other fatty acid methyl esters and keto acids, provides a benchmark for method validation.[3]

Table 1: Expected Validation Parameters for GC-MS Analysis of a Derivatized β-Keto Ester

| Validation Parameter | Expected Performance | Comments |

| Linearity (r²) | > 0.99 | Excellent linearity is typically achieved over a wide concentration range.[3] |

| Precision (%RSD) | < 10% | Good intra-day and inter-day precision is expected with a robust derivatization and GC-MS method.[3] |

| Accuracy (% Recovery) | 75% - 98% | Achievable with optimized extraction and derivatization protocols.[3] |

| Limit of Detection (LOD) | < 9 ng/mL | High sensitivity allows for the detection of trace amounts.[3] |

| Limit of Quantification (LOQ) | < 22 ng/mL | Suitable for the quantification of low levels of the analyte.[3] |

Table 2: Expected Validation Parameters for HPLC-UV Analysis of a β-Keto Ester

| Validation Parameter | Expected Performance | Comments |

| Linearity (r²) | > 0.99 | Good linearity is achievable within a defined concentration range. |

| Precision (%RSD) | < 5% | High precision is expected for replicate analyses.[3] |

| Accuracy (% Recovery) | 93% - 109% | Good accuracy can be obtained with careful method optimization and stable standard solutions.[3] |

| Limit of Detection (LOD) | 0.02 - 0.04 µg | UV detection at a low wavelength (e.g., 210 nm) provides good sensitivity for this class of compounds.[3] |

| Limit of Quantification (LOQ) | 0.04 - 0.10 µg | Sufficient for quantifying small amounts of the analyte.[3] |

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol describes the analysis of this compound using GC-MS following derivatization to a more volatile and thermally stable ester.

1. Materials and Reagents

-

This compound standard

-

Methanol (anhydrous, GC grade)

-

Sulfuric acid (concentrated)

-

n-Hexane (GC grade)

-

Saturated sodium bicarbonate solution

-

Internal standard (e.g., methyl heptadecanoate)

2. Sample Preparation and Derivatization (Esterification)

-

Accurately weigh approximately 1 mg of the sample into a reaction vial.

-

Add a known amount of internal standard.

-

Add 1 mL of 2% (v/v) sulfuric acid in methanol.[2]

-

Cap the vial tightly and heat at 60°C for 1 hour.[2]

-

After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid.[2]

-

Vortex for 1 minute and centrifuge to separate the layers.[2]

-

Carefully transfer the upper hexane layer to a GC vial for analysis.

3. GC-MS Instrumental Conditions

| Parameter | Condition |

| GC System | Gas chromatograph with a mass selective detector |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column[2] |

| Injector | Splitless mode, 250°C[4] |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[1] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Full Scan (m/z 40-500) for identification, Selected Ion Monitoring (SIM) for quantification[5] |

| Transfer Line Temp | 280°C |

4. Data Analysis

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve prepared with derivatized standards.

Protocol 2: HPLC-UV Analysis

This protocol provides a method for the direct analysis of this compound without derivatization.

1. Materials and Reagents

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

2. Preparation of Solutions

-

Mobile Phase: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30, v/v).[6] Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[6]

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[6]

3. Sample Preparation

-

Dissolve the sample in the mobile phase to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Instrumental Conditions

| Parameter | Condition |

| HPLC System | HPLC with a UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size[6] |

| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30°C[6] |

| Injection Volume | 10 µL[6] |

| Detection | UV at 210 nm[6] |

5. Data Analysis

-

Identify the this compound peak by its retention time.

-

Quantify the analyte using a calibration curve constructed from the peak areas of the working standard solutions.

Visualization of Experimental Workflows

Caption: Workflow for GC-MS quantification of this compound.

Caption: Workflow for HPLC-UV quantification of this compound.

Signaling Pathways

Extensive searches of scientific literature and databases did not reveal any established role for this compound in biological signaling pathways. Its primary applications appear to be in chemical synthesis as an intermediate and in the food and fragrance industries.[7][8] Therefore, a diagram of a signaling pathway involving this specific molecule cannot be provided at this time.

Conclusion and Recommendations

The protocols detailed in this application note provide a strong foundation for the quantitative analysis of this compound using GC-MS and HPLC. It is crucial to emphasize that these methods are based on the analysis of structurally related compounds and must be thoroughly validated in-house to ensure they meet the specific requirements of the intended application. Validation should include assessments of linearity, precision, accuracy, and the limits of detection and quantification for the specific sample matrix being investigated. Researchers should also be mindful of the potential for keto-enol tautomerism, which could impact chromatographic results, and take steps to ensure consistent analytical conditions.

References

Application Note: Analysis of β-Keto Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

β-Keto esters are a pivotal class of organic compounds, integral to synthetic chemistry and widely utilized as intermediates in the pharmaceutical industry for the synthesis of a variety of therapeutic agents. Their unique chemical structure, characterized by a ketone group at the β-position relative to an ester group, allows for a diverse range of chemical transformations. A key feature of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. The analysis and quantification of β-keto esters are crucial for reaction monitoring, purity assessment, and quality control in drug development and manufacturing.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like β-keto esters. This application note provides a comprehensive protocol for the GC-MS analysis of common β-keto esters, including sample preparation, derivatization, and instrument parameters.

Challenges in β-Keto Ester Analysis